molecular formula C11H13N B1437840 3-ethynyl-N-(propan-2-yl)aniline CAS No. 1021135-59-0

3-ethynyl-N-(propan-2-yl)aniline

Cat. No.: B1437840
CAS No.: 1021135-59-0
M. Wt: 159.23 g/mol
InChI Key: CTRKEMNNTVYILZ-UHFFFAOYSA-N
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Description

3-ethynyl-N-(propan-2-yl)aniline is an organic compound with the molecular formula C11H13N and a molecular weight of 159.23 g/mol . It is also known by its IUPAC name, 3-ethynyl-N-isopropylaniline . This compound is characterized by the presence of an ethynyl group attached to the benzene ring and an isopropyl group attached to the nitrogen atom of the aniline moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethynyl-N-(propan-2-yl)aniline typically involves the reaction of 3-ethynylaniline with isopropyl halides under basic conditions. A common method includes the use of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on cost-efficiency, yield, and purity.

Chemical Reactions Analysis

Types of Reactions

3-ethynyl-N-(propan-2-yl)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-ethynyl-N-(propan-2-yl)aniline has various applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Potential use in the study of enzyme inhibitors or as a ligand in biochemical assays.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

Properties

IUPAC Name

3-ethynyl-N-propan-2-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N/c1-4-10-6-5-7-11(8-10)12-9(2)3/h1,5-9,12H,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTRKEMNNTVYILZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=CC=CC(=C1)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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